molecular formula C10H21NO2 B13639432 2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol

2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol

Cat. No.: B13639432
M. Wt: 187.28 g/mol
InChI Key: CYQUWGCVKMNMJP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol is an organic compound that features both an amine and an alcohol functional group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound’s structure includes a five-carbon chain with an oxolane ring and an aminomethyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxytetrahydrofuran with a suitable aminomethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine.

Scientific Research Applications

2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-1-(oxolan-3-yl)butan-1-ol
  • 2-(Aminomethyl)-1-(oxolan-3-yl)hexan-1-ol

Uniqueness

2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol is unique due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(aminomethyl)-1-(oxolan-3-yl)pentan-1-ol

InChI

InChI=1S/C10H21NO2/c1-2-3-8(6-11)10(12)9-4-5-13-7-9/h8-10,12H,2-7,11H2,1H3

InChI Key

CYQUWGCVKMNMJP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C1CCOC1)O

Origin of Product

United States

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